molecular formula C8H12O2 B1346715 Bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 824-62-4

Bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B1346715
CAS RN: 824-62-4
M. Wt: 140.18 g/mol
InChI Key: JESWDXIHOJGWBP-UHFFFAOYSA-N
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Description

“Bicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C8H12O2 . It is also known by other names such as “2-Norbornanecarboxylic acid”, “Norbornane-2-carboxylic acid”, and "Bicyclo (2.2.1)heptane-2-carboxylic acid" .


Synthesis Analysis

An efficient asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid as a novel gamma-turn mimic has been achieved . Another synthetic method involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis (silyloxy)-1,3-cyclopentadienes .


Molecular Structure Analysis

The molecular weight of “Bicyclo[2.2.1]heptane-2-carboxylic acid” is 140.18 g/mol . The IUPAC name is "bicyclo [2.2.1]heptane-2-carboxylic acid" . The InChI code is "InChI=1S/C8H12O2/c9-8 (10)7-4-5-1-2-6 (7)3-5/h5-7H,1-4H2, (H,9,10)" .


Physical And Chemical Properties Analysis

“Bicyclo[2.2.1]heptane-2-carboxylic acid” has a molecular weight of 140.18 g/mol . The computed XLogP3-AA value is 1.8 .

Scientific Research Applications

Mass Spectrometry in Stereochemical Problems

The mass spectrometric behavior of Bicyclo[2.2.1]heptane-2-carboxylic acid and its stereoisomers has been extensively studied. This research provides significant insights into the characterization of stereoisomers and their fragmentation patterns, enhancing our understanding of stereochemistry in organic compounds (Curcuruto et al., 1991).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of derivatives of Bicyclo[2.2.1]heptane-2-carboxylic acid has been determined through single-crystal X-ray analysis. This research is pivotal in understanding the physical and chemical properties of these compounds and their potential applications in various fields, including materials science and pharmaceuticals (Glass et al., 1990).

Development of Polyimides

Research has been conducted on the synthesis of fully alicyclic polyimides using Bicyclo[2.2.1]heptane-2-carboxylic acid derivatives. These studies are crucial for the development of new materials with potential applications in various industries, including electronics and aerospace (Matsumoto, 2001).

Synthesis of Chiral Auxiliaries

Bicyclo[2.2.1]heptane-2-carboxylic acid has been used in the synthesis of diastereomerically pure chiral auxiliaries. These compounds are significant in the field of asymmetric synthesis, which is a critical area in the development of pharmaceuticals and fine chemicals (Ishizuka et al., 1990).

Microbiological Asymmetric Hydroxylation

The hydroxylation of Bicyclo[2.2.1]heptane-2-carboxylic acid by various microorganisms has been explored, leading to the production of chiral synthons. These findings have significant implications in the field of green chemistry and biocatalysis (Yamazaki & Maeda, 1985).

Synthesis of Bicyclic Tertiary α-Amino Acids

Studies have shown the synthesis ofnovel bicyclic α-amino acids using Bicyclo[2.2.1]heptane-2-carboxylic acid derivatives. These compounds are important for generating neuronal nicotinic receptor ligands, highlighting their potential in neuroscience and pharmacology research (Strachan et al., 2006).

Development of Constrained Methionine Analogue

Research on Bicyclo[2.2.1]heptane-2-carboxylic acid has led to the synthesis of conformationally restricted methionine analogues. These studies contribute to our understanding of protein structure and function, with implications for drug design and molecular biology (Glass et al., 1992).

Enantioselective Synthesis of Bicyclo[2.2.1]heptanedicarboxylic Acid

Efforts have been made in the enantioselective synthesis of half-esters of Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid. These findings are significant in the synthesis of chiral building blocks for natural products and enhance our capabilities in asymmetric synthesis (Ohtani et al., 1991).

Study of Homo-thiopeptides

Research into homo-thiopeptides based on Bicyclo[2.2.1]heptane-2-endo-carboxylic acid has been conducted, revealing their preference for ordered secondary structures. This research provides valuable insights into peptide chemistry and protein engineering (Otani et al., 2012).

Synthesis of Bicyclic Tertiary Alpha-Amino Acids

Further research on the synthesis of bicyclic alpha-amino acids using Bicyclo[2.2.1]heptane-2-carboxylic acid has been conducted, focusing on generating ligands for neuronal nicotinic receptors. This highlights the compound's importance in neurochemical research (Strachan et al., 2006).

Future Directions

Future research directions could involve exploring the potential applications of “Bicyclo[2.2.1]heptane-2-carboxylic acid” in various fields, given its unique structure .

properties

IUPAC Name

bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESWDXIHOJGWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901315
Record name NoName_413
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptane-2-carboxylic acid

CAS RN

824-62-4, 934-28-1, 934-29-2
Record name Bicyclo[2.2.1]heptane-2-carboxylic acid
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Record name Bicyclo(2.2.1)heptane-2-carboxylic acid
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Record name Bicyclo(2.2.1)heptane-2-carboxylic acid, endo-
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Record name 2-Norbornanecarboxylic acid, endo-
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Record name Bicyclo[2.2.1]heptane-2-carboxylic acid
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Record name Endo-bicyclo(2.2.1)heptane-2-carboxylic acid
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Record name rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

15.7 g (110 mmol) of crude 5-norbornene-2-carboxylic acid was dissolved in 300 ml of ethanol, 1.55 g of 5% palladium-carbon powder was added, and the mixture was stirred under an atmosphere of hydrogen for 24 hours. After the catalyst was filtered off, the solvent was distilled off, and 14.5 g of crude 2-norbornanecarboxylic acid was obtained. Crude yield: 94%.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1.55 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

5.00 g (20.0 mmol) of the Diels-Alder adduct obtained by the step 2 of Example 1 was dissolved in 45 ml of a mixture solvent of tetrahydrofuran-water (5:4), 1.85 g (43.0 mmol) of sodium hydroxide (93%) was added on ice cooling, and the mixture was stirred at room temperature for 24 hours. After tetrahydrofuran was distilled off, the reaction mixture was neutralized with concentrated hydrochloric acid. Then, 280 mg of 5% palladium-carbon powder was added and the mixture was stirred for 30 hours under an atmosphere of hydrogen. The catalyst was filtered off, the filtrate was acidified with concentrated hydrochloric acid and extracted with a mixture solvent of hexane-methylene chloride (98:2) (50 ml×4). The extract was dried over anhydrous magnesium sulfate and filtered, the solvent was distilled off, and 2.66 g of crude 2-norbornanecarboxylic acid was obtained. Crude yield: 95%.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Lithium chloride (8.4 mg, 0.20 mmol), para-toluenesulfonic acid (34.4 mg, 0.20 mmol), [(Ph—(R)-Phanephos)Pd2Cl4] (0.01 mmol) and norbornene (94.2 mg, 1 mmol) were weighed into a Biotage 5 ml microwave vial. A stirring bar was added and the vial was sealed with a crimp cap and put under inert atmosphere. Degassed water (between 2.5 equiv. and 15 equiv.), degassed 2-butanone (1.5 ml) and internal standard (approximately 10 μl of 1-methylnaphtalene) were added using a syringe. The solution was mixed before 20 μl of the solution was diluted in CDCl3 and analysed using NMR (to give a t0 spectra that calibrates the internal standard against starting material). The caps were pierced with two needles and quickly placed in an autoclave that had previously been placed under an argon atmosphere before being opened under a flow of argon. The autoclave was sealed, purged three times with CO and then pressurised to 30 bar and heated in a preheated oil bath or heating jacket at 65° C. with constant magnetic stirring. After the desired time, the autoclave was cooled to room temperature and the pressure released slowly. The mixture was then analysed by taking a sample, diluting with CDCl3 and obtaining an 1H NMR spectrum. This shows the formation of the desired acid as a 99:1 mixture of exo and endo isomers (52% conversion to acid, 48% oligomeric dimer-acid) The solvent was carefully removed from the reaction mixture and the residue was purified by column chromatography (SiO2, using hexane: ethylacetate 8:1 as eluent) to give colourless crystals of bicyclo[2.2.1]heptane-2-carboxylic acid (39% isolated yield). The ratio of optical isomers was determined by forming the mandelate ester of the carboxylic acid and calculating the diastereomeric excess by 1H-NMR integration, and in this case was 89:11.
Quantity
8.4 mg
Type
reactant
Reaction Step One
Quantity
34.4 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(Ph—(R)-Phanephos)Pd2Cl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
94.2 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 μL
Type
reactant
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
20 μL
Type
reactant
Reaction Step Six
[Compound]
Name
desired acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
Bicyclo[2.2.1]heptane-2-carboxylic acid

Citations

For This Compound
179
Citations
TS Kim, SY Seo, D Shin - Synlett, 2015 - thieme-connect.com
A facile approach for the stereoselective synthesis of a- and b-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid is described. Substrate-controlled α-carboxylation of norbonene …
Number of citations: 1 www.thieme-connect.com
E Plettner, A Mohle, MT Mwangi, J Griscti… - Tetrahedron …, 2005 - Elsevier
The absolute configuration of bicyclo[2.2.1]heptan-2-one has not been correlated with a crystal structure of a chemical precursor. The only chemical correlation available had an …
Number of citations: 22 www.sciencedirect.com
G Török, A Péter, P Csomós, LT Kanerva… - … of Chromatography A, 1998 - Elsevier
Reversed-phase high-performance liquid chromatographic methods were developed for separation and identification of the enantiomers of bicyclic β-amino acids: racemic diendo-(1S,…
Number of citations: 25 www.sciencedirect.com
AM Api, F Belmonte, D Belsito… - Food and …, 2020 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. Methyl 3, 3-dimethylbicyclo [2.2. 1] heptane-2-carboxylate was evaluated for …
N Freinkel, CE Younsi… - Proceedings of the …, 1976 - National Acad Sciences
When isolated rat pancreatic islets that had been labeled with 32P were exposed to 10mM L-leucine in a microperifusion system, there was a transitory, immediate heightened efflux of […
Number of citations: 34 www.pnas.org
J Zhao, XW Guan, SW Chen, L Hui - Bioorganic & Medicinal Chemistry …, 2015 - Elsevier
Cantharidin and norcantharidin display anticancer activity against a broad range of tumor cell lines. In this study, we have synthesized a series of norcantharidin derivatives and …
Number of citations: 22 www.sciencedirect.com
DA Pitushkin, VV Burmistrov, MHA Saeef… - Russian Journal of …, 2020 - Springer
A series of 1,3-disubstituted ureas containing a bicyclic lipophilic group of natural origin were synthesized by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines in yields …
Number of citations: 2 link.springer.com
MJ Wilde, CE West, AG Scarlett, D Jones… - … of Chromatography A, 2015 - Elsevier
Although bicyclic acids have been reported to be the major naphthenic acids in oil sands process-affected water (OSPW) and a well-accepted screening assay indicated that some …
Number of citations: 55 www.sciencedirect.com
Z Liang, HT Cho, K Liang, A Zhu, K Huang, H Wu… - Cancer Research, 2010 - AACR
For a tumor to constantly proliferate, malignant cells require nutrients, especially glucose and amino acids. There is abundant evidence that tumor growth depends heavily on glucose …
Number of citations: 0 aacrjournals.org
N Verma, VK Kansal - The Indian Journal of Medical Research, 1993 - europepmc.org
The sites of methionine uptake by mammary glands from late pregnant and lactating mice were studied in vitro. Using the specific A system inhibitor, N-(methylamino) isobutyric acid (…
Number of citations: 26 europepmc.org

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